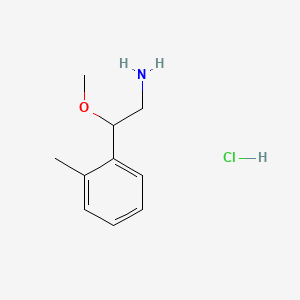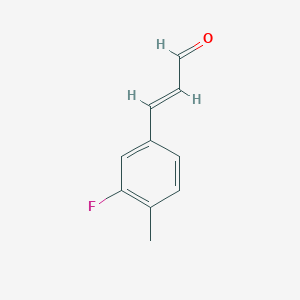
3-(3-Fluoro-4-methylphenyl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-fluoro-4-methylphenyl)prop-2-enal is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluoro-4-methylphenyl)prop-2-enal typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with an appropriate reagent to introduce the prop-2-enal moiety. One common method is the Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 3-(3-fluoro-4-methylphenyl)prop-2-enal may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-fluoro-4-methylphenyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: 3-(3-fluoro-4-methylphenyl)prop-2-enoic acid.
Reduction: 3-(3-fluoro-4-methylphenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-fluoro-4-methylphenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-fluoro-4-methylphenyl)prop-2-enal involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. The fluorine atom may enhance the compound’s binding affinity and selectivity for certain targets by influencing electronic and steric properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-fluoro-3-methylphenyl)prop-2-enal: Similar structure but with different substitution pattern on the phenyl ring.
3-(3-chloro-4-methylphenyl)prop-2-enal: Chlorine atom instead of fluorine, leading to different reactivity and properties.
3-(3-fluoro-4-methylphenyl)prop-2-enoic acid: Oxidized form of the compound with a carboxylic acid group.
Uniqueness
3-(3-fluoro-4-methylphenyl)prop-2-enal is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H9FO |
|---|---|
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
(E)-3-(3-fluoro-4-methylphenyl)prop-2-enal |
InChI |
InChI=1S/C10H9FO/c1-8-4-5-9(3-2-6-12)7-10(8)11/h2-7H,1H3/b3-2+ |
Clé InChI |
RSXODVNTRBIIFU-NSCUHMNNSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)/C=C/C=O)F |
SMILES canonique |
CC1=C(C=C(C=C1)C=CC=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13591433.png)
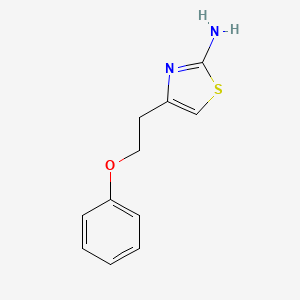
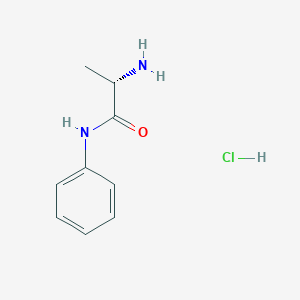
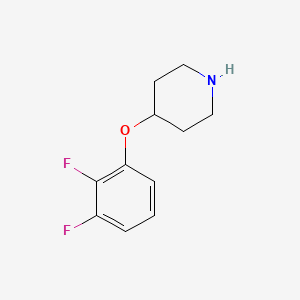
![3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid](/img/structure/B13591449.png)
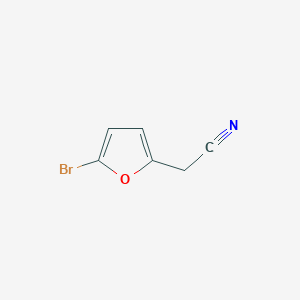
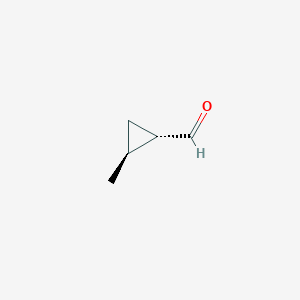

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13591485.png)




